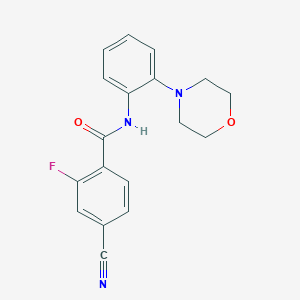![molecular formula C19H15ClN2O2 B250751 N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide, also known as ACA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide inhibits cGAS activity by binding to its catalytic domain, which contains a conserved pocket that is essential for cGAS function. This compound forms a covalent bond with a cysteine residue in the pocket, thereby blocking the binding of ATP and GTP, which are required for cGAS activity. This results in the inhibition of cGAS-mediated cGAMP synthesis and downstream immune signaling.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit cGAS activity both in vitro and in vivo. Inhibition of cGAS activity by this compound has been associated with reduced production of pro-inflammatory cytokines and chemokines, as well as decreased activation of T cells and natural killer cells. This compound has also been shown to have anti-tumor effects in various cancer cell lines, possibly by inhibiting cGAS-mediated immune evasion mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide is a potent and specific inhibitor of cGAS activity, making it a valuable tool for studying the role of cGAS in the innate immune system. However, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other enzymes, such as DNA polymerases, which may complicate its interpretation in certain assays.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide. First, the development of more stable and specific cGAS inhibitors may improve its effectiveness in vivo and reduce off-target effects. Second, the use of this compound in combination with other immune checkpoint inhibitors may enhance its anti-tumor effects. Finally, the role of cGAS in various diseases, such as autoimmune disorders and infectious diseases, warrants further investigation, and this compound may be a valuable tool in these studies.
Conclusion:
In conclusion, this compound is a potent inhibitor of cGAS activity that has been extensively used in scientific research. Its mechanism of action involves binding to the catalytic domain of cGAS, thereby preventing the synthesis of cGAMP and downstream immune signaling. This compound has several advantages and limitations for lab experiments, and its future directions include the development of more stable and specific cGAS inhibitors, the use of this compound in combination with other immune checkpoint inhibitors, and the investigation of cGAS in various diseases.
Synthesemethoden
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide can be synthesized through a multi-step process involving the reaction of 5-chloro-1-naphthoic acid with acetic anhydride to form 5-chloro-1-naphthyl acetate. The resulting compound is then treated with N-(4-aminophenyl) acetamide to obtain this compound. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has been extensively used in scientific research to study the role of cGAS in the innate immune system. cGAS is a cytosolic DNA sensor that detects the presence of foreign DNA in the cytoplasm and initiates an immune response. This compound inhibits cGAS activity by binding to its catalytic domain, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP), a secondary messenger that activates the STING pathway and triggers an immune response.
Eigenschaften
Molekularformel |
C19H15ClN2O2 |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2/c1-12(23)21-13-8-10-14(11-9-13)22-19(24)17-6-2-5-16-15(17)4-3-7-18(16)20/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LUGCAHNSSPQJSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)
![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)
![N-[4-(aminosulfonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B250683.png)
![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250685.png)
![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B250688.png)

![N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B250691.png)
